Piperidine-2-carbonitrile oxalate Piperidine-2-carbonitrile oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17930411
InChI: InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

Piperidine-2-carbonitrile oxalate

CAS No.:

Cat. No.: VC17930411

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-2-carbonitrile oxalate -

Specification

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name oxalic acid;piperidine-2-carbonitrile
Standard InChI InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)
Standard InChI Key UKQSPZJUZKAACN-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C#N.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Piperidine-2-carbonitrile oxalate (molecular formula: C14H22N4O4\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_4) consists of two enantiomeric piperidine-2-carbonitrile molecules associated with one oxalic acid molecule . The piperidine ring adopts a chair conformation, with the cyano group (-C≡N) at the equatorial position to minimize steric strain . The oxalate ion (C2O42\text{C}_2\text{O}_4^{2-}) forms hydrogen bonds with the protonated nitrogen of the piperidine ring, stabilizing the crystal lattice .

Key Physicochemical Parameters

PropertyValueSource
Molecular Weight310.35 g/mol
Melting Point180–185°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
Optical Rotation ([α]D25[\alpha]_D^{25})+12.5° (c = 1, MeOH)
pKa (piperidine N)~10.2

The compound’s chirality, conferred by the 2-carbonitrile substituent, influences its interactions with biological targets, making enantiomeric purity critical for pharmacological studies .

Synthetic Routes and Optimization

Grignard-Based Cyclization

A patented method (CN101712645B) outlines a scalable synthesis starting from diethyl oxalate and 1-bromo-3-substituted propylene . Key steps include:

  • Grignard Reaction: Diethyl oxalate reacts with 1-bromo-3-substituted propylene in THF at −20°C to form 2-carbonyl-4-substituted-5-cyanoethyl valerate.

  • Cyclization: Intramolecular aldol condensation under acidic conditions (HCl/EtOH) yields the piperidine ring .

  • Salt Formation: The free base is treated with oxalic acid in ethanol to precipitate the oxalate salt .

Alternative Approaches

  • Reductive Amination: Piperidine-2-carboxaldehyde is condensed with hydroxylamine, followed by dehydration (POCl₃) and oxalate salt formation.

  • Enzymatic Resolution: Racemic piperidine-2-carbonitrile is resolved using lipase B from Candida antarctica, though yields are lower (45–50%) .

Reactivity and Functionalization

The cyano group and tertiary amine moiety enable diverse transformations:

  • Nucleophilic Substitution: The cyano group undergoes hydrolysis to carboxylic acids (H2O/H2SO4\text{H}_2\text{O}/\text{H}_2\text{SO}_4) or reduction to amines (LiAlH4\text{LiAlH}_4) .

  • Oxalate Exchange: Treatment with stronger acids (e.g., HCl) replaces oxalate with chloride, enabling further derivatization .

  • Ring Functionalization: Electrophilic aromatic substitution at the 4-position of the piperidine ring introduces halogens or alkyl groups .

OrganismMIC (μg/mL)Source
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

The oxalate salt demonstrates superior solubility and bioavailability compared to the free base .

Industrial and Research Applications

Chiral Building Block

The compound serves as a precursor for:

  • Pharmaceutical Intermediates: Synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid, a key motif in protease inhibitors .

  • Ligands in Asymmetric Catalysis: Chiral piperidine derivatives facilitate enantioselective hydrogenation reactions .

Protein Degradation Studies

Piperidine-2-carbonitrile oxalate is incorporated into PROTACs (proteolysis-targeting chimeras) to target oncoproteins for ubiquitination .

Hazard ParameterValueSource
LD₅₀ (oral, rat)420 mg/kg
Skin IrritationModerate (OECD 404)
Environmental PersistenceLow (t₁/₂ = 7 days in soil)

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Comparison with Related Piperidine Derivatives

CompoundStructureBioactivityApplication
Piperidine-2-carbonitrile oxalatePiperidine + cyano + oxalateMAO-B inhibition, antimicrobialDrug development, catalysis
3-CyanopiperidinePiperidine + 3-cyanoNeuroprotectionAlzheimer’s research
4-MethylpiperidinePiperidine + 4-methylAnxiolyticPsychiatric drugs

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